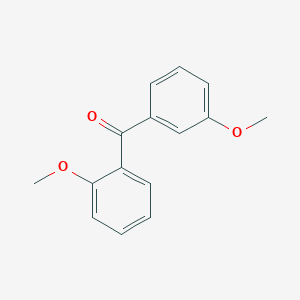

3,2'-Dimethoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3 . It is also known as benzophenone-3 or BP-3, and it belongs to the family of benzophenones. It has gained significant attention in the scientific community due to its unique properties, such as its ability to absorb UV radiation.

Synthesis Analysis

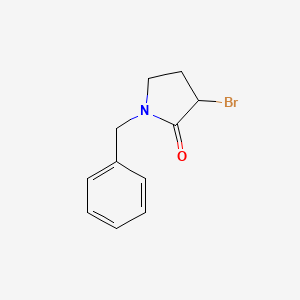

The synthesis of 3,2’-Dimethoxybenzophenone involves a two-stage process . The first stage involves the reaction of 3-methoxyphenyl bromide with n-butyllithium in tetrahydrofuran and hexane. The second stage involves the reaction with 2-Methoxybenzoyl chloride in tetrahydrofuran, hexane, and dichloromethane .

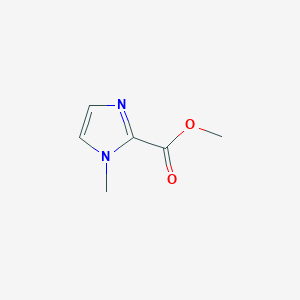

Molecular Structure Analysis

The molecular structure of 3,2’-Dimethoxybenzophenone consists of a benzene ring attached to a phenone group, with two methoxy groups attached to the benzene ring . The InChI code for this compound is 1S/C15H14O3/c1-17-12-7-5-6-11 (10-12)15 (16)13-8-3-4-9-14 (13)18-2/h3-10H,1-2H3 .

Chemical Reactions Analysis

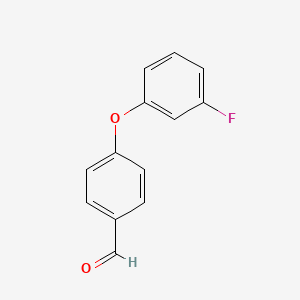

Benzophenone derivatives, including 3,2’-Dimethoxybenzophenone, have been used in various chemical reactions. For instance, they have been used in the selective hydrogenation of benzophenone to benzhydrol, which is industrially relevant . They have also been used in the molecular modification of benzophenones to reduce bioenrichment and toxicity .

Physical And Chemical Properties Analysis

3,2’-Dimethoxybenzophenone has a molecular weight of 242.27 g/mol . It has a complex structure with 18 heavy atoms . The compound has 3 hydrogen bond acceptors and no hydrogen bond donors . It has a topological polar surface area of 35.5 Ų .

科学的研究の応用

Molecular Modification of Benzophenone Derivatives

Specific Scientific Field

Chemical Research

2. Comprehensive and Detailed Summary of the Application 3,2’-Dimethoxybenzophenone is used in the molecular modification of benzophenone UV light absorbers (BPs). This involves the construction of a 3D-QSAR (quantitative structure-activity relationship) pharmacophore model using Discovery Studio software .

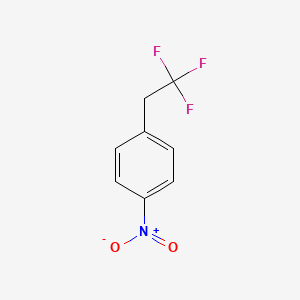

3. Detailed Description of the Methods of Application or Experimental Procedures The researchers performed a BPs substitution reaction based on the binding positions of characteristic elements of the pharmacophore model . They used three commonly used ingredients in sunscreen as target molecules: 2-hydroxy-4-methoxybenzophenone (BP-3), 2,2’-dihydroxy-4,4’-dimethoxybenzophenone (BP-6), and 2,2’-dihydroxy-4-methoxybenzophenone (BP-8) .

4. Thorough Summary of the Results or Outcomes Obtained The stability of 6 BP derivatives was enhanced, and the light absorption capacity was also significantly enhanced (from 9.16% to 43.16%) . Molecular dynamics simulation results showed that the binding ability of BP-609 molecule with serum albumin was reduced by 16.37% compared with BP-6 . The binding with collagen could not occur spontaneously, which could be used as an explanation for the simultaneous reduction of its bioenrichment and toxicity .

Safety And Hazards

将来の方向性

Future research on 3,2’-Dimethoxybenzophenone could focus on its molecular modification to reduce bioenrichment and toxicity . This could involve the use of a 3D-QSAR pharmacophore model to design benzophenone derivatives with reduced bioenrichment and toxicity . Another potential area of research could be the exploration of its UV absorption properties and its potential applications as a UV absorber.

特性

IUPAC Name |

(2-methoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJOBHLDPVQLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493204 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,2'-Dimethoxybenzophenone | |

CAS RN |

21554-74-5 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

![1-[2-Amino-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B1313505.png)

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)